molecular formula C14H11N3O2S B13616953 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Cat. No.: B13616953
M. Wt: 285.32 g/mol
InChI Key: OIDMIBZRCNHEBV-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a coumarin core (2H-chromen-2-one) with a 1,3,4-thiadiazole ring substituted at the 5-position with a prop-2-en-1-yl (allyl) amino group. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities . The 1,3,4-thiadiazole moiety is known for its electron-rich heterocyclic structure, which enhances bioactivity through hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

3-[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C14H11N3O2S/c1-2-7-15-14-17-16-12(20-14)10-8-9-5-3-4-6-11(9)19-13(10)18/h2-6,8H,1,7H2,(H,15,17)

InChI Key

OIDMIBZRCNHEBV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NN=C(S1)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

General Synthetic Strategy

The synthesis of this compound generally proceeds through the following key steps:

Detailed Synthetic Routes

Synthesis of 5-Amino-1,3,4-thiadiazole Intermediate

A common precursor is 5-amino-1,3,4-thiadiazole-2-yl derivatives, which can be synthesized by cyclization of thiosemicarbazide with appropriate carboxylic acid derivatives or esters. The reaction involves:

  • Reagents : Thiosemicarbazide and ethyl chloroformate or ethyl ester of chromen-2-one carboxylic acid.
  • Conditions : Reflux in ethanol or other suitable solvents with acid or base catalysis.
  • Outcome : Formation of 1,3,4-thiadiazole ring with an amino group at the 5-position.
N-Allylation to Introduce the (Prop-2-en-1-yl)amino Group

The 5-amino group is then alkylated with allyl halides (e.g., allyl bromide) to introduce the (prop-2-en-1-yl)amino substituent:

  • Reagents : Allyl bromide or allyl chloride, base such as potassium carbonate or sodium hydride.
  • Conditions : Stirring at room temperature or mild heating in polar aprotic solvents like dimethylformamide (DMF).
  • Mechanism : Nucleophilic substitution on the amino group, yielding the N-allyl amino derivative.
Coupling with 3-Substituted Chromen-2-one

The chromen-2-one moiety can be introduced by coupling the thiadiazole intermediate with a chromenone derivative bearing a suitable leaving group at the 3-position:

  • Reagents : 3-halo-2H-chromen-2-one or 3-carboxaldehyde derivatives.
  • Conditions : Base-mediated coupling or condensation reactions.
  • Outcome : Formation of the final compound this compound.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product
1 Thiosemicarbazide + chromenone ester Reflux in ethanol, acid catalyst 5-Amino-1,3,4-thiadiazole chromenone derivative
2 5-Amino derivative + Allyl bromide K2CO3, DMF, room temp 5-(N-allyl amino)-1,3,4-thiadiazole chromenone derivative
3 Intermediate + 3-substituted chromenone Base-mediated coupling This compound

Analysis of Preparation Methods

Advantages

  • The stepwise approach allows for selective functionalization and high purity of intermediates.
  • N-Allylation is a mild and efficient method to introduce the (prop-2-en-1-yl)amino group.
  • The use of chromen-2-one derivatives enables structural diversity and potential biological activity tuning.

Optimization Strategies

  • Employing microwave-assisted synthesis can reduce reaction times and improve yields.
  • Using protecting groups on amino functionalities to prevent side reactions during alkylation.
  • Screening different bases and solvents to optimize coupling efficiency.

Research Findings and Literature Survey

  • According to a review on 2-amino-1,3,4-thiadiazole derivatives, the insertion of alkenyl chains such as the (prop-2-en-1-yl) group at the 5-position enhances biological activity, particularly antimicrobial properties, which justifies the synthetic focus on such substitutions.
  • Patent literature (WO2004069814A1) describes related synthetic methodologies for amino-substituted heterocycles, emphasizing the utility of N-substitution on thiadiazole rings for biological applications.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

Compound Name Substituent on Thiadiazole Core Structure Biological Activity Reference
3-(5-(Phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one Phenylamino Coumarin-thiadiazole Cholinesterase inhibition (IC₅₀: 1.2–3.8 μM)
7-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one Methoxy-linked amino-thiadiazole Coumarin-thiadiazole Antifungal (MIC: 12.5–50 μg/mL)
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol Heptyl Benzene-diol-thiadiazole Membrane interaction studies (fluorescence aggregation)
3-(5-Methyl-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one Methyl Coumarin-thiadiazole Anticonvulsant (MES ED₅₀: 30 mg/kg)

Key Observations :

  • Substituent Effects : The allyl group in the target compound offers moderate lipophilicity compared to phenyl (more hydrophobic) or methyl (less bulky). This balance may enhance blood-brain barrier penetration for CNS-targeted applications .
  • Bioactivity Trends: Thiadiazole-linked coumarins with amino groups (e.g., phenylamino) show superior enzyme inhibition (e.g., AChE IC₅₀ = 1.2 μM) compared to alkyl-substituted derivatives . Antifungal activity is enhanced when the thiadiazole is methoxy-linked to coumarin, as seen in MIC values of 12.5 μg/mL against Candida albicans .
Pharmacological Comparisons
  • Anticancer Activity : Thiadiazole-benzisoselenazol hybrids (e.g., compound 6h ) exhibit potent antitumor activity (IC₅₀ = 2.1 μM against A-549 lung cancer cells), attributed to selenium’s redox-modulating effects . The target compound lacks selenium but may leverage the allyl group’s electrophilicity for covalent binding to cellular targets .
  • Anticonvulsant Activity : Coumarin-oxadiazole hybrids (e.g., 6e ) show ED₅₀ values of 30 mg/kg in maximal electroshock (MES) tests, outperforming phenytoin in toxicity profiles . The allyl-thiadiazole coumarin may exhibit similar efficacy due to structural mimicry of oxadiazole pharmacophores.
  • Antifungal Activity: Coumarin-triazole/thiadiazole hybrids (e.g., 9) demonstrate MIC values of 25 μg/mL against Aspergillus niger, comparable to fluconazole .

Comparison with Analogues :

  • Phenylamino-substituted coumarin-thiadiazoles are synthesized via Schiff base formation .
  • Methoxy-linked derivatives require etherification steps .
  • Heptyl-substituted thiadiazoles utilize long-chain alkyl halides in SN2 reactions .

Structure-Activity Relationship (SAR)

  • Thiadiazole Position : Substitution at the 5-position (vs. 2-position) optimizes steric and electronic interactions with biological targets .
  • Allyl vs. Phenylamino: The allyl group’s smaller size and higher flexibility may improve membrane permeability but reduce aromatic stacking compared to phenyl .
  • Coumarin Linkage: Direct linkage (vs.

Biological Activity

The compound 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4O2SC_{13}H_{14}N_4O_2S with a molecular weight of approximately 290.34 g/mol. The structural features include a thiadiazole ring and a chromenone moiety , which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₂S
Molecular Weight290.34 g/mol
IUPAC NameThis compound
SMILESC=CCNc1nnc(SCC(=O)NCCNC(=O)CSc2nnc(NCC=C)s2)s1

Antimicrobial Activity

Thiadiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies indicate that modifications at the thiadiazole ring enhance activity against various bacterial strains.

  • Antibacterial Activity : Compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 62.5 μg/mL to 125 μg/mL .
  • Antifungal Activity : The compound has also been assessed for antifungal potential against pathogens like Candida albicans and Aspergillus niger, showing moderate to good activity .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives are well-documented. Research indicates that certain derivatives exhibit significant activity in animal models:

  • In a study using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, several compounds demonstrated over 80% inhibition at doses as low as 20 mg/kg . The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups on the thiadiazole ring enhanced anticonvulsant efficacy.

Cytotoxicity and Safety Profile

The cytotoxic effects of the compound were evaluated using various cell lines. While some derivatives showed promising anticancer activity, they also exhibited varying degrees of cytotoxicity . The safety profile remains an essential consideration for further development.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among them, compounds with specific substitutions showed potent anticonvulsant and antimicrobial activities .
  • Mechanism of Action : The proposed mechanism involves interaction with key enzymes or receptors in target organisms, modulating their functions and leading to therapeutic effects .

Q & A

Q. What are the established synthetic routes for 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : React thiourea derivatives with acyl chlorides or aldehydes under acidic conditions to form the 1,3,4-thiadiazole ring. Cyclization may involve reagents like H₂SO₄ or KSCN .

Coumarin-Thiadiazole Coupling : Attach the thiadiazole moiety to the coumarin core via nucleophilic substitution or condensation. For example, 3-acetylcoumarin derivatives can react with thiourea-functionalized intermediates .

Allylamino Functionalization : Introduce the prop-2-en-1-yl (allyl) group via alkylation or reductive amination using allyl bromide or similar reagents.

Q. Key Characterization Tools :

  • IR Spectroscopy : Confirm C=O (coumarin, ~1700 cm⁻¹) and C=N (thiadiazole, ~1600 cm⁻¹) stretches .
  • NMR : Distinct aromatic signals (δ 6.5–8.0 ppm for coumarin protons) and allyl group protons (δ 5.0–5.8 ppm) .

Q. How is the compound structurally validated in academic research?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths and angles (e.g., coumarin C=O bond ~1.21 Å, thiadiazole ring planarity). Use SHELX programs (e.g., SHELXL for refinement) .
  • Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zone-of-inhibition diameters with standard antibiotics .
  • Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition : Test against target enzymes (e.g., COX-2) via spectrophotometric kinetics .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity?

Methodological Answer:

  • Reaction Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (EtOH, H₂O) solvents. Ethanol often improves cyclization efficiency for thiadiazole formation .
  • Catalyst Screening : Test bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl₂) to accelerate coupling steps .
  • Purification Strategies : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity crystals .

Q. How does electron delocalization in the conjugated system influence corrosion inhibition properties?

Methodological Answer:

  • Electrochemical Studies : Perform Tafel polarization and EIS to measure inhibition efficiency (%) on mild steel in acidic media. Compare with non-conjugated analogs .
  • DFT Calculations : Analyze HOMO/LUMO orbitals (Gaussian 09) to quantify electron donation from thiadiazole and coumarin moieties to metal surfaces .
  • Adsorption Isotherms : Fit data to Langmuir models to determine binding constants (Kads) .

Q. How can contradictions between spectral and crystallographic data be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR coupling constants (e.g., allyl group J-values) with SCXRD dihedral angles to confirm stereochemistry .
  • Thermal Analysis : Use DSC/TGA to detect polymorphic transitions that may explain spectral discrepancies .
  • Dynamic NMR : Resolve fluxional behavior (e.g., rotational barriers in thiadiazole substituents) at variable temperatures .

Q. What computational methods predict the compound’s bioactivity?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., DNA gyrase for antimicrobial activity). Validate with MD simulations (AMBER) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from bioassays .
  • ADMET Prediction : Use SwissADME to assess bioavailability, CYP450 interactions, and toxicity .

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